1-(4-Bromophenyl)ethanol
Overview
Description
1-(4-Bromophenyl)ethanol is an organic compound with the molecular formula C8H9BrO. It is a white crystalline solid with a molecular weight of 204.0789 g/mol . This compound is also known by other names such as 4-bromo-α-methylbenzyl alcohol and 4-bromo-α-methylphenylmethanol . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
1-(4-Bromophenyl)ethanol is an organic compound with the molecular formula C8H9BrO It is known to be a crucial synthetic intermediate, which suggests that its targets may vary depending on the specific compounds it is used to synthesize .
Mode of Action
As a synthetic intermediate, its interaction with targets likely depends on the specific reactions it undergoes during the synthesis of other compounds .
Biochemical Pathways
As a synthetic intermediate, it may be involved in various biochemical pathways depending on the compounds it is used to synthesize .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical reactions it undergoes .
Result of Action
As a synthetic intermediate, its effects would likely depend on the specific compounds it is used to synthesize .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by light, temperature, and humidity . Therefore, it should be stored in a cool, dry place, away from light .
Preparation Methods
1-(4-Bromophenyl)ethanol can be synthesized through several methods:
Reduction of 1-(4-Bromophenyl)ethanone: This method involves the reduction of 1-(4-bromophenyl)ethanone using sodium borohydride.
Reduction of 1-(4-Bromophenyl)acetic acid: Another method involves the reduction of 1-(4-bromophenyl)acetic acid using sodium borohydride.
Alkaline Hydrolysis of Benzyl p-Bromoacetate: Benzyl p-bromoacetate is prepared by reacting benzyl p-bromochloride with sodium acetate in glacial acetic acid.
Reaction of p-Bromobenzaldehyde: p-Bromobenzaldehyde is reacted with chloroform and dimethylformamide (DMF) as the solvent under the catalysis of potassium hydroxide/methanol to produce this compound .Chemical Reactions Analysis
1-(4-Bromophenyl)ethanol undergoes various chemical reactions:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dimethylformamide (DMF), methanol
Major products formed from these reactions include 1-(4-bromophenyl)ethanone, 1-(4-bromophenyl)ethane, and various substituted derivatives .
Scientific Research Applications
1-(4-Bromophenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals[][4].
Biology: The compound is used in the preparation of probes for labeling proteins and DNA[][4].
Medicine: It is used in the synthesis of drugs for the treatment of tumors[][4].
Industry: The compound is used in the production of photosensitive materials and alcohol oxidases[][4].
Comparison with Similar Compounds
1-(4-Bromophenyl)ethanol can be compared with other similar compounds such as:
4-Bromophenethyl alcohol: This compound has a similar structure but differs in the position of the hydroxyl group.
1-(4-Bromophenyl)ethanone: This compound is the oxidized form of this compound.
1-(4-Bromophenyl)acetic acid: This compound is a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific reactivity and applications in various fields such as chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
1-(4-bromophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDTYSBVMBQIBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034356 | |
Record name | p-Bromo-alpha-methyl-benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5391-88-8 | |
Record name | 1-(4-Bromophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5391-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-alpha-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5391-88-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Bromo-alpha-methyl-benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-alpha-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photochemical properties of 1-(4-Bromophenyl)ethanol when incorporated into phthalocyanine derivatives?
A1: Research suggests that incorporating this compound, particularly the (R)-enantiomer, as a modifying group in phthalocyanines can significantly influence their photochemical properties. Notably, a phthalocyanine derivative containing the (R)-1-(4-Bromophenyl)ethoxy moiety demonstrated an enhanced quantum yield of reactive oxygen species generation compared to similar compounds. [] This difference highlights the importance of chirality in photochemical behavior.
Q2: How does the chirality of this compound affect its incorporation into phthalocyanines and their subsequent biological interactions?
A2: Studies have shown that phthalocyanines modified with different enantiomers of this compound exhibit distinct interactions with biological systems. Specifically, variations were observed in their interactions with mammary MCF-7 cells. [] These findings emphasize the need to evaluate the biological properties of chiral ligands in phthalocyanines individually for each enantiomer to fully understand their potential effects.
Q3: Can this compound be used to synthesize compounds capable of metal ion recognition?
A3: Yes, this compound serves as a key starting material in synthesizing compounds with metal ion recognition capabilities. For instance, it has been utilized in the production of 2,2′-((Anthracene-9,10-bis(methylene))bis(sulphydryl))bis(this compound). This compound exhibits strong selective recognition for Pb²⁺ ions. [] This selectivity suggests the crucial role of molecular structure and steric arrangement in facilitating specific interactions between the compound and Pb²⁺ ions.
Q4: What is the role of this compound in dynamic kinetic resolution reactions?
A4: this compound acts as a model substrate in dynamic kinetic resolution (DKR) reactions. For example, it was used to investigate the effectiveness of core-shell nanozeolite@enzyme (Hβ-PDDA@CALB)MSs as a bifunctional catalyst in DKR processes. [] The research explored the impact of various factors, like temperature and acyl donor choice, on the (stereo)selectivity of these reactions.
Q5: Are there any studies investigating the antifungal activity of compounds derived from this compound?
A5: Yes, derivatives of this compound, specifically 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d), have shown promising antifungal activity against Candida albicans. [] Further investigations revealed a pleiotropic mode of action for this compound, affecting sterol content, efflux pump activity, and mitochondrial respiration in Candida species. This multi-target mechanism suggests its potential as a novel antifungal agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.